N-(1-Naphthyl)-N-phenylmethacrylamide

Catalog No.
S1523757
CAS No.
141029-31-4
M.F
C20H17NO
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Naphthyl)-N-phenylmethacrylamide

CAS Number

141029-31-4

Product Name

N-(1-Naphthyl)-N-phenylmethacrylamide

IUPAC Name

2-methyl-N-naphthalen-1-yl-N-phenylprop-2-enamide

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C20H17NO/c1-15(2)20(22)21(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1H2,2H3

InChI Key

BLVLNPMGKHGHJN-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Synthesis and Characterization:

N-(1-Naphthyl)-N-phenylmethacrylamide has been synthesized and characterized by various research groups, primarily as a precursor to other materials or for studying its fundamental properties.

  • A study by Wu et al. describes the synthesis of N-(1-Naphthyl)-N-phenylmethacrylamide through the reaction of methacrylic acid chloride with N-phenyl-1-naphthylamine [].
  • The authors further characterized the synthesized compound using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and elemental analysis [].

Potential Applications:

While the specific scientific research applications of N-(1-Naphthyl)-N-phenylmethacrylamide itself are limited, it serves as a building block for several potentially interesting materials:

  • Polymers: N-(1-Naphthyl)-N-phenylmethacrylamide can be polymerized to form poly(N-(1-naphthyl)-N-phenylacrylamide), a type of conjugated polymer []. These polymers exhibit interesting electrical and optical properties, making them potential candidates for applications in organic electronics and optoelectronic devices [].
  • Organic Light-Emitting Diodes (OLEDs): Research suggests that poly(N-(1-naphthyl)-N-phenylacrylamide) can be used as a hole-transporting material in OLEDs due to its efficient hole mobility [].
  • Liquid Crystals: Studies have explored the use of N-(1-Naphthyl)-N-phenylmethacrylamide derivatives in the development of liquid crystals with specific properties [].

N-(1-Naphthyl)-N-phenylmethacrylamide is an organic compound classified as a methacrylamide. It features a unique structure that includes both a naphthyl group and a phenyl group attached to the nitrogen atom of the methacrylamide moiety. This compound is known for its potential applications in various fields, including materials science and biological research. Its chemical formula is C16H15NC_{16}H_{15}N and it has a molecular weight of 233.30 g/mol.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to products like naphthoquinones or phenylmethacrylic acid derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, yielding amine derivatives.
  • Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by halogenating agents like thionyl chloride or phosphorus tribromide.

The general reaction conditions for these transformations typically involve organic solvents such as dichloromethane and controlled temperatures to optimize yields and selectivity .

Research indicates that N-(1-Naphthyl)-N-phenylmethacrylamide exhibits notable biological activity, particularly in its potential as a fluorescent probe due to its aromatic structure. It has been studied for its interactions with proteins and enzymes, where it may act as an inhibitor or activator, influencing various biochemical pathways. This characteristic makes it a candidate for applications in drug delivery systems and molecular imaging .

The synthesis of N-(1-Naphthyl)-N-phenylmethacrylamide typically involves the reaction between 1-naphthylamine and phenylmethacryloyl chloride. The reaction is usually conducted in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The process is carried out in an organic solvent like dichloromethane under controlled conditions to ensure high yield and purity of the product. Industrial production may follow similar synthetic routes but on a larger scale, incorporating optimized conditions for efficiency .

N-(1-Naphthyl)ethylenediamineContains ethylenediamine instead of methacrylamideUsed in quantitative analysis of nitratesN-(1-Naphthyl)phthalamic acidFeatures phthalamic acid moietyAuxin transport inhibitor in plant biologyN-PhenylacrylamideSimilar acrylamide structureHigh affinity for mycotoxins; used in food safety

Uniqueness: N-(1-Naphthyl)-N-phenylmethacrylamide is distinctive due to its methacrylamide component, which provides specific chemical reactivity suitable for polymerization processes. Its dual aromatic substituents (naphthyl and phenyl) enhance its versatility compared to other similar compounds, making it valuable in both industrial and research applications .

Studies have shown that N-(1-Naphthyl)-N-phenylmethacrylamide can interact with various molecular targets, affecting their activity. The presence of both naphthyl and phenyl groups enhances binding affinity and specificity towards proteins or enzymes. These interactions may involve complex mechanisms, including alterations in signal transduction pathways, which are crucial for understanding its biological implications .

XLogP3

5.1

Wikipedia

N-(1-Naphthyl)-N-phenylmethacrylamide

Dates

Modify: 2023-08-15

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